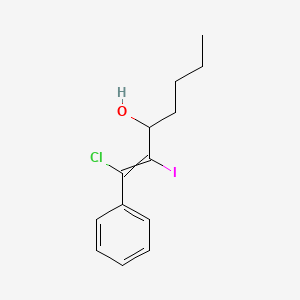

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol

Description

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a halogenated alkenol featuring a seven-carbon chain with a double bond at position 1 (C1–C2), substituted at C1 with chlorine and a phenyl group, at C2 with iodine, and an alcohol group at C3. Heavy halogens like iodine may enhance polarizability and nucleophilic substitution tendencies, while the phenyl group could confer steric bulk and aromatic stability .

Properties

CAS No. |

647033-16-7 |

|---|---|

Molecular Formula |

C13H16ClIO |

Molecular Weight |

350.62 g/mol |

IUPAC Name |

1-chloro-2-iodo-1-phenylhept-1-en-3-ol |

InChI |

InChI=1S/C13H16ClIO/c1-2-3-9-11(16)13(15)12(14)10-7-5-4-6-8-10/h4-8,11,16H,2-3,9H2,1H3 |

InChI Key |

CYBCJSVMCAWGHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=C(C1=CC=CC=C1)Cl)I)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenylheptene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in research related to drug development and chemical biology .

Comparison with Similar Compounds

Table 1: Halogenated Alcohol Comparison

Aromatic vs. Heteroaromatic Systems

references 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, a thiophene-containing chalcone derivative. Comparisons include:

- Substituent Position : Chlorine at the thiophene’s 5-position () vs. iodine at C2 in the target compound suggests divergent electronic effects: iodine’s polarizability could enhance van der Waals interactions compared to chlorine’s inductive withdrawal .

Organophosphorus Esters

describes O-1-ethylheptyl ethylphosphonofluoridate (CAS 624-51-1), an organophosphorus ester with a long alkyl chain. While functionally distinct from the target alcohol, comparisons highlight:

Table 2: Backbone and Functional Group Comparison

Research Findings and Implications

- Reactivity : The iodine substituent in the target compound may facilitate nucleophilic displacement reactions, contrasting with fluorine’s stability in ’s compound.

- Safety Considerations : Polyhalogenated compounds like those in often require stringent handling protocols (e.g., ventilation, PPE) due to toxicity risks, a precaution likely applicable to the target compound .

Biological Activity

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a halogenated organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activities. These compounds can disrupt microbial cell membranes, leading to cell death. A study demonstrated that similar halogenated phenolic compounds showed efficacy against a range of bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, phenolic compounds in general have been shown to interact with cellular signaling pathways, potentially leading to reduced tumor growth .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds with anti-inflammatory properties are of great interest. This compound may modulate inflammatory responses by inhibiting key pro-inflammatory mediators such as cytokines and enzymes involved in inflammation, similar to other phenolic compounds .

The biological activity of this compound is attributed to several mechanisms:

Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels by modulating ROS production, which is critical in cellular signaling and apoptosis.

Enzyme Inhibition : It can inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process. This inhibition can lead to reduced synthesis of pro-inflammatory prostaglandins .

Gene Expression Regulation : Similar compounds have been shown to affect transcription factors like NF-kB, which regulates genes involved in inflammation and cell survival .

Case Studies

Several studies have explored the biological effects of halogenated phenolic compounds similar to this compound:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Phenolic Compounds | Varied structures with hydroxyl groups | Antioxidant, anti-inflammatory, anticancer |

| Halogenated Phenols | Halogen substitutions enhance reactivity | Increased antimicrobial and anticancer activities |

| Aliphatic Halides | Saturated chains with halogens | Limited biological activity compared to aromatic systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.